Cas no 300375-35-3 (N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide)

N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide is a specialized organic compound featuring a pyrimidinone core linked to a benzamide moiety via a phenylethyl ketone bridge. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The compound’s rigid heterocyclic framework and functional groups allow for selective modifications, enhancing its utility in drug discovery. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its applicability in medicinal chemistry. This compound is primarily used in academic and industrial R&D for developing novel therapeutic agents.
N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide structure
300375-35-3 structure
Product Name:N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide
CAS No:300375-35-3
MF:C19H15N3O3
MW:333.340704202652
CID:5804918
PubChem ID:2830412
Update Time:2025-06-11

N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-oxo-1-(2-oxopyrimidin-1(2H)-yl)-2-phenylethyl)benzamide
    • N-[2-oxo-1-(2-oxo-1(2H)-pyrimidinyl)-2-phenylethyl]benzamide
    • Benzamide, N-[2-oxo-1-(2-oxo-1(2H)-pyrimidinyl)-2-phenylethyl]-
    • N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide
    • Oprea1_186008
    • AKOS016322409
    • N-(2-OXO-1-(2-OXO-1(2H)-PYRIMIDINYL)-2-PHENYLETHYL)BENZAMIDE
    • HMS1649I05
    • Oprea1_091167
    • N-[2-oxo-1-(2-oxohydropyrimidinyl)-2-phenylethyl]benzamide
    • Z57458004
    • N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide
    • F0020-0183
    • AKOS001438375
    • 300375-35-3
    • Inchi: 1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24)
    • InChI Key: MUNMANGKFZWINM-UHFFFAOYSA-N
    • SMILES: C(NC(N1C(=O)N=CC=C1)C(=O)C1=CC=CC=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 333.11134135g/mol
  • Monoisotopic Mass: 333.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 12.55±0.46(Predicted)

N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide Pricemore >>

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N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide Related Literature

Additional information on N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide

N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide (CAS No. 300375-35-3): An Overview

N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide (CAS No. 300375-35-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements of this compound.

The chemical structure of N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide is notable for its intricate arrangement of functional groups. The compound consists of a benzamide moiety attached to a phenyl-substituted 1,2-dihydropyrimidine ring system. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug development.

Recent studies have highlighted the potential of N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide in the treatment of various diseases. One area of significant interest is its antiviral activity. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory effects against several viral strains, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the disruption of viral replication processes, making it a valuable lead compound for the development of novel antiviral agents.

In addition to its antiviral properties, N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide has also shown promise in cancer research. Studies conducted by the National Cancer Institute have indicated that this compound possesses cytotoxic effects against a range of cancer cell lines. The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis and the inhibition of cell proliferation. These findings suggest that N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-yl)-2-phenylethyl]benzamide could be further explored as a potential anticancer agent.

The pharmacokinetic properties of N-[2-oxo-1-(2-oxo-1,2-dihydropyrimidin-1-y)-l)-2 phenylethyl]benzamide have also been investigated to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.

To further understand the biological activities of N-[2-o xo - 1 - ( 2 - ox o - 1 , 2 - dihyd ro pyrim id in - 1 - y l ) - 2 - phen y l e th y l ] b en z am ide, researchers have employed a variety of in vitro and in vivo models. For instance, studies using human cell lines have demonstrated that this compound can effectively inhibit the growth of cancer cells while showing minimal toxicity to normal cells. Additionally, animal models have been used to evaluate its efficacy in vivo, with promising results indicating its potential as a therapeutic agent.

The synthesis and optimization of N-[2-o xo - 1 - ( 2 - ox o - 1 , 2 - dihyd ro pyrim id in - 1 - y l ) - 2 - phen y l e th y l ] b en z am ide have been the focus of several research efforts. Chemists have developed efficient synthetic routes to produce this compound with high yield and purity. These synthetic methods often involve multi-step reactions that include condensation, cyclization, and functional group modifications. The optimization of these synthetic pathways has led to the production of structurally diverse analogs with enhanced biological activities.

In conclusion, N-[2-o xo - 1 - ( 2 - ox o - 1 , 2 - dihyd ro pyrim id in - 1 - y l ) - 2 - phen y l e th y l ] b en z am ide (CAS No. 300375–35–3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs.

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